Kadsurenin A
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Overview
Description
Kadsurenin A is a bioactive lignan derived from the genus Piper, specifically from the plant Piper kadsura (Choisy) Ohwi . It is known for its various pharmacological activities, including anti-inflammatory, antimicrobial, neuroprotective, antioxidative, anti-platelet aggregation, cytotoxic, and anti-parasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kadsurenin A involves several steps, starting from basic organic compounds. One of the key intermediates in the synthesis is 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether . The synthetic route typically involves the use of reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Kadsurenin A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized lignans .
Scientific Research Applications
Kadsurenin A has a wide range of scientific research applications:
Mechanism of Action
Kadsurenin A exerts its effects through various molecular targets and pathways. It acts as an inhibitor of platelet-activating factor, which plays a role in inflammation and thrombosis . It also exhibits antioxidative properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H24O6 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[(1R,5S,6R,7R,8R)-6-(1,3-benzodioxol-5-yl)-1-methoxy-7-methyl-4-oxo-3-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate |
InChI |
InChI=1S/C22H24O6/c1-5-6-15-10-22(25-4)12(2)18(19(20(15)24)21(22)28-13(3)23)14-7-8-16-17(9-14)27-11-26-16/h5,7-10,12,18-19,21H,1,6,11H2,2-4H3/t12-,18+,19-,21-,22+/m1/s1 |
InChI Key |
LCYNORHWGQHDLP-MHTCVMEGSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]2[C@H]([C@@]1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1C(C2C(C1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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